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molecular formula C14H12O4 B8737811 2-Formyl-3-benzyloxy-6-methyl-pyran-4(1H)-one CAS No. 216581-46-3

2-Formyl-3-benzyloxy-6-methyl-pyran-4(1H)-one

Cat. No. B8737811
M. Wt: 244.24 g/mol
InChI Key: QODDKYKRVSWARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335353B1

Procedure details

To a solution of 2-hydroxymethyl-3-benzyloxy-6-methyl-pyran-4(1h)-one (5.28 g, 21.5 mmol, 1 eq) in 100 ml chloroform was added 27 ml of dimethyl sulfoxide and 18.5 ml of triethylamine and the reaction mixture was cooled with an ice-bath to an internal temperature of 3-5° C. Then sulfur trioxide pyridine complex (17.1 g 107 mmol, 5 eq) was added and the mixture was allowed to thaw to room temperature. After stirring for overnight at room temperature, the reaction mixture was washed with water (2×50 ml) and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo to yield an organe oil. Further purification by column chromatography on silica gel (eluant: Et2O) furnished the pure product (4.6 g, 87.7%) as a white crystalline solid. m.p. 78-81 ° C.
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87.7%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH3:18])=[CH:6][C:7](=[O:17])[C:8]=1[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CS(C)=O.C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH:2]([C:3]1[O:4][C:5]([CH3:18])=[CH:6][C:7](=[O:17])[C:8]=1[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:1]

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
OCC=1OC(=CC(C1OCC1=CC=CC=C1)=O)C
Name
Quantity
27 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 (± 1) °C
Stirring
Type
CUSTOM
Details
After stirring for overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then sulfur trioxide pyridine complex (17.1 g 107 mmol, 5 eq) was added
CUSTOM
Type
CUSTOM
Details
thaw to room temperature
WASH
Type
WASH
Details
the reaction mixture was washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an organe oil
CUSTOM
Type
CUSTOM
Details
Further purification by column chromatography on silica gel (eluant: Et2O)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1OC(=CC(C1OCC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 87.7%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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